(3-Bromo-2-fluorophenyl)methanamine

Description

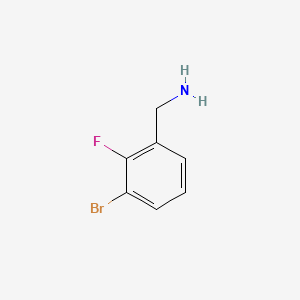

(3-Bromo-2-fluorophenyl)methanamine (CAS 261723-28-8) is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . It is also known as 3-bromo-2-fluorobenzylamine and is commercially available in high-purity forms (up to 99.999%) for research and industrial applications . The compound features a methanamine (-CH₂NH₂) group attached to a bromo- and fluoro-substituted benzene ring (positions 3 and 2, respectively) (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFXXIVSWGQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949043 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261723-28-8 | |

| Record name | 1-(3-Bromo-2-fluorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromo-2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Key Properties:

- Hydrochloride Salt : The hydrochloride form (CAS 1177559-63-5) has a molecular weight of 240.5 g/mol (C₇H₈BrClFN) and is sensitive to air/moisture, requiring storage under inert gas (N₂/Ar) at 2–8°C .

Comparison with Structurally Similar Compounds

The following compounds are positional isomers or derivatives with modified substituents, enabling comparative analysis of their physicochemical and functional properties.

Positional Isomers of Bromo-Fluorophenyl Methanamines

Key Observations :

- Substituent Effects : The position of fluorine significantly influences electronic properties. For example, the 2-fluoro substituent in the parent compound enhances electrophilic substitution resistance compared to 4- or 5-fluoro isomers .

- Hydrochloride Stability : The hydrochloride form of the 3-bromo-2-fluoro isomer is more sensitive to environmental conditions than its analogs, necessitating stringent storage protocols .

Derivatives with Modified Functional Groups

Key Observations :

- Functional Group Impact : The addition of a difluoroethoxy group ([2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine) increases molecular weight by ~36% compared to the parent compound, altering solubility and reactivity .

- Biphenyl Systems : Compounds like (5-bromo-2-methoxyphenyl)(3-fluorophenyl)methanamine exhibit enhanced steric hindrance, making them suitable for asymmetric catalysis or ligand design .

Q & A

Basic: What are the optimal synthetic routes for (3-Bromo-2-fluorophenyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogenation and amination steps. A common pathway starts with bromofluorobenzene derivatives:

Bromination/Fluorination: Direct bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) under UV light achieves regioselective substitution at the 3-position .

Oxidation & Reductive Amination: The methyl group is oxidized to a carbonyl (e.g., using KMnO₄), followed by reductive amination with NH₃/NaBH₄ to yield the methanamine group .

Critical Factors:

- Temperature: Bromination at 0–5°C minimizes side products (e.g., di-bromination).

- Catalysts: Pd/C or Raney Ni enhances reductive amination efficiency (yield: 65–78%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.